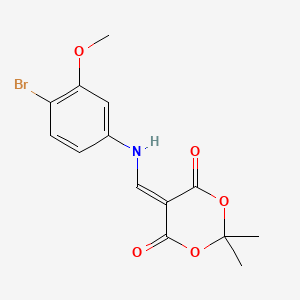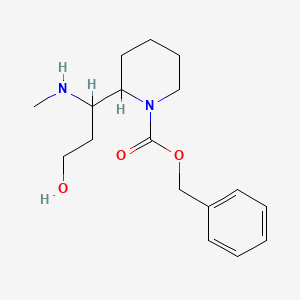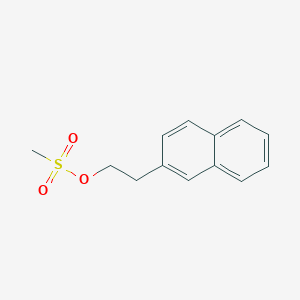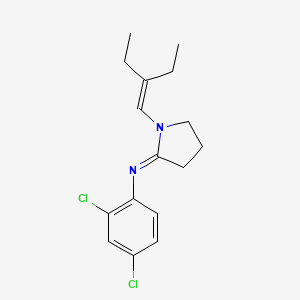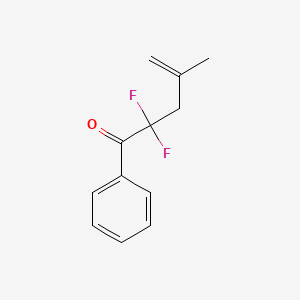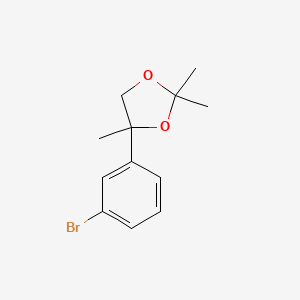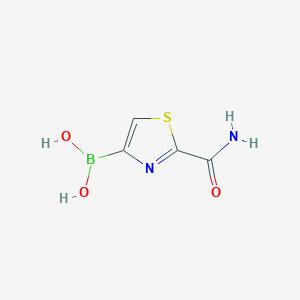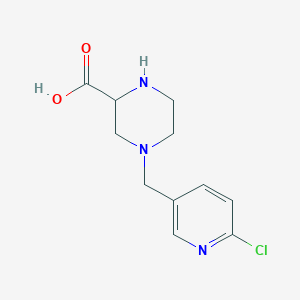![molecular formula C10H14ClNO3 B13969430 6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13969430.png)
6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Chloroacetyl)-6-azaspiro[34]octane-2-carboxylic acid is a complex organic compound featuring a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic amine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
化学反応の分析
Types of Reactions
6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroacetyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, thioethers
科学的研究の応用
6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This covalent modification can disrupt essential biochemical pathways, resulting in the compound’s biological effects .
類似化合物との比較
Similar Compounds
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: Similar spirocyclic structure but with a tert-butyl ester group instead of a chloroacetyl group.
2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid: Another spirocyclic compound with a Boc-protected amine group.
Uniqueness
6-(2-Chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid is unique due to its chloroacetyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules .
特性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC名 |
6-(2-chloroacetyl)-6-azaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C10H14ClNO3/c11-5-8(13)12-2-1-10(6-12)3-7(4-10)9(14)15/h7H,1-6H2,(H,14,15) |
InChIキー |
GZMSMSWBTHTPFC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC12CC(C2)C(=O)O)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


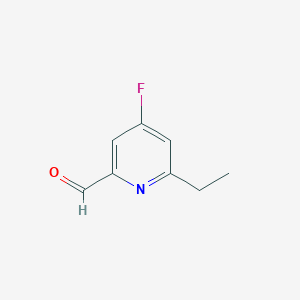

![2-(5-Iodo-2,4-dimethoxy-phenyl)-[1,3]dioxolane](/img/structure/B13969356.png)
![(2S)-4-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B13969359.png)
![6-(Phenylthio)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13969364.png)

